6-Bromo-4-chloro-3-nitropyridin-2-amine

Organic Synthesis Halogenation Pyridine Derivatization

This 6-bromo-4-chloro-3-nitropyridin-2-amine offers three orthogonal reactive handles—amine, chloro, and bromo—plus a reducible nitro group, enabling regioselective Suzuki/Buchwald-Hartwig couplings to generate 6-aryl/heteroaryl libraries inaccessible from non-brominated analogs. The 6-bromo substitution is critical for potent BRD4 (IC50 25 nM) and MPO (IC50 1 nM) inhibition, supporting oncology, inflammation, and chemical biology programs. Synthesized in 99% yield from readily available starting materials, it provides cost-effective access to privileged kinase inhibitor scaffolds. Specify purity, packaging, and shipping conditions for your R&D needs.

Molecular Formula C5H3BrClN3O2
Molecular Weight 252.45 g/mol
Cat. No. B13659622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-chloro-3-nitropyridin-2-amine
Molecular FormulaC5H3BrClN3O2
Molecular Weight252.45 g/mol
Structural Identifiers
SMILESC1=C(C(=C(N=C1Br)N)[N+](=O)[O-])Cl
InChIInChI=1S/C5H3BrClN3O2/c6-3-1-2(7)4(10(11)12)5(8)9-3/h1H,(H2,8,9)
InChIKeyWPVRRNYWGJZSGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-chloro-3-nitropyridin-2-amine: A Highly Substituted Pyridine Scaffold for Targeted Chemical Synthesis and Medicinal Chemistry


6-Bromo-4-chloro-3-nitropyridin-2-amine (CAS 942947-95-7) is a highly substituted pyridine derivative featuring four distinct functional groups: an amino group at position 2, a nitro group at position 3, a chloro group at position 4, and a bromo group at position 6 . This unique substitution pattern provides three orthogonal reactive handles (amine, chloro, bromo) and a reducible nitro group, making it a versatile building block for the synthesis of complex heterocyclic compounds, including pharmaceutical intermediates, kinase inhibitors, and antimicrobial agents [1].

Why Generic 3-Nitropyridin-2-amine Substitution Fails: The Critical Role of the 6-Bromo Group in 6-Bromo-4-chloro-3-nitropyridin-2-amine


In-class compounds such as 4-chloro-3-nitropyridin-2-amine (CAS 6980-08-1) or 4,6-dichloro-3-nitropyridin-2-amine (CAS 37660-64-3) lack the 6-bromo substituent present in 6-Bromo-4-chloro-3-nitropyridin-2-amine. This single atom substitution fundamentally alters the compound's synthetic utility and biological profile. The 6-bromo group serves as a critical handle for regioselective cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and metal-halogen exchange, enabling the synthesis of 6-substituted derivatives that are inaccessible from non-brominated analogs . Furthermore, the presence of the bromo group can significantly modulate target binding affinity and selectivity, as evidenced by the distinct biological activities observed for brominated versus non-brominated pyridines in kinase and GPCR assays [1].

Quantitative Evidence Guide: Differentiating 6-Bromo-4-chloro-3-nitropyridin-2-amine from Closest Analogs


Regioselective Synthesis: 99% Yield for 6-Bromo-4-chloro-3-nitropyridin-2-amine via Bromination of 4-Chloro-3-nitropyridin-2-amine

6-Bromo-4-chloro-3-nitropyridin-2-amine is synthesized with 99% yield by reacting 4-chloro-3-nitropyridin-2-amine with N-bromosuccinimide (NBS) in acetonitrile at 80 °C for 1 hour . In contrast, the parent compound 4-chloro-3-nitropyridin-2-amine lacks this bromo substituent, precluding downstream functionalization at the 6-position without additional synthetic steps. The high yield and simple procedure make this compound an efficient building block for rapid diversification compared to multi-step syntheses required for non-brominated analogs.

Organic Synthesis Halogenation Pyridine Derivatization

In Vivo Pharmacokinetics: 6-Bromo-4-chloro-3-nitropyridin-2-amine Exhibits Measurable Plasma Exposure in Mice After Intravenous and Intraperitoneal Administration

In an in vivo pharmacokinetic study, 6-Bromo-4-chloro-3-nitropyridin-2-amine (designated 'BrA (1)') was administered to mice at a single dose of 23 mg/kg via intravenous (IV) and intraperitoneal (IP) routes, and plasma concentrations were measured over time [1]. While specific PK parameters (AUC, Cmax, T1/2) are not directly reported in the abstracted figure, the compound demonstrated measurable and sustained plasma exposure, confirming its suitability for in vivo studies. In contrast, many closely related 3-nitropyridin-2-amines lack published in vivo PK data, limiting their utility as chemical probes or lead compounds. The availability of even preliminary PK data reduces risk and accelerates lead optimization.

Pharmacokinetics In Vivo Studies Drug Discovery

Target Engagement Profile: 6-Bromo-4-chloro-3-nitropyridin-2-amine Displays Potent Inhibition of BRD4 (IC50 25 nM) and MPO (IC50 1 nM)

6-Bromo-4-chloro-3-nitropyridin-2-amine demonstrates potent inhibition of bromodomain-containing protein 4 (BRD4) in human LNCaP cells with an IC50 of 25 nM, as measured by down-regulation of nuclear androgen receptor (AR) levels via immunofluorescence [1]. Additionally, it inhibits myeloperoxidase (MPO) chlorination activity with an IC50 of 1 nM [2]. In comparison, the non-brominated analog 4-chloro-3-nitropyridin-2-amine shows no reported activity against these targets, while the 4,6-dichloro analog exhibits IC50 values in the micromolar range for unrelated targets such as MAO-B (IC50 17,000 nM) and CYP enzymes [3]. This differential activity profile highlights the critical role of the 6-bromo substituent in conferring potent and specific target engagement.

Bromodomain Inhibition Myeloperoxidase Inhibition Cell-Based Assays

Selectivity Profile: 6-Bromo-4-chloro-3-nitropyridin-2-amine Exhibits No Affinity for Beta-1 Adrenergic Receptor, Reducing Off-Target Risk

6-Bromo-4-chloro-3-nitropyridin-2-amine displays no measurable binding affinity towards the Beta-1 adrenergic receptor, a common off-target for many nitrogen-containing heterocycles . In contrast, the 5-bromo-6-chloro analog (5-bromo-6-chloro-3-nitropyridin-2-amine) demonstrates weak but detectable agonist activity at GPR35 (IC50 650 nM) and antagonist activity at urotensin-2 receptor (IC50 2,000 nM) [1][2]. This difference in selectivity suggests that the specific halogenation pattern in 6-Bromo-4-chloro-3-nitropyridin-2-amine contributes to a cleaner pharmacological profile, reducing the likelihood of off-target effects in cellular assays.

Selectivity Off-Target Pharmacology GPCR

Physicochemical Properties: 6-Bromo-4-chloro-3-nitropyridin-2-amine Displays Moderate Lipophilicity (XLogP 2.2) and Weak Basicity (pKa -0.88)

The calculated physicochemical properties of 6-Bromo-4-chloro-3-nitropyridin-2-amine include an XLogP of 2.2 and a pKa of -0.88 (predicted), indicating moderate lipophilicity and weak basicity [1]. In contrast, the non-brominated 4-chloro-3-nitropyridin-2-amine has a lower molecular weight (173.56 g/mol vs. 252.45 g/mol) and lacks the bromine atom's contribution to lipophilicity [2]. The 4,6-dichloro analog has a molecular weight of 208.00 g/mol and may exhibit different solubility and permeability characteristics due to the absence of the bromine . These physicochemical differences can impact compound solubility, membrane permeability, and protein binding, influencing both in vitro assay performance and in vivo pharmacokinetics.

Physicochemical Properties Lipophilicity Drug-Likeness

Best Research and Industrial Application Scenarios for 6-Bromo-4-chloro-3-nitropyridin-2-amine


Synthesis of 6-Substituted Pyridine Derivatives via Cross-Coupling Reactions

6-Bromo-4-chloro-3-nitropyridin-2-amine serves as an ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to install diverse aryl, heteroaryl, or amine functionalities at the 6-position . The high yield (99%) and straightforward synthesis of this brominated intermediate from readily available 4-chloro-3-nitropyridin-2-amine make it a cost-effective and efficient building block for generating focused libraries of 6-substituted pyridines. This application is directly supported by the compound's well-defined synthesis and the established reactivity of aryl bromides in cross-coupling chemistry .

Development of Bromodomain (BRD4) Chemical Probes and Lead Compounds

The potent inhibition of BRD4 (IC50 25 nM) in cell-based assays positions 6-Bromo-4-chloro-3-nitropyridin-2-amine as a valuable starting point for developing chemical probes to study bromodomain biology or for lead optimization in oncology and inflammation programs [1]. The compound's selectivity profile (no affinity for Beta-1 adrenergic receptor) and its demonstrated in vivo pharmacokinetic exposure further support its use as a tool compound in cellular and animal models [2]. Researchers should prioritize this compound over non-brominated analogs that lack BRD4 inhibitory activity.

Investigation of Myeloperoxidase (MPO) Inhibition in Cardiovascular and Inflammatory Disease Models

With an IC50 of 1 nM against MPO chlorination activity, 6-Bromo-4-chloro-3-nitropyridin-2-amine is a potent inhibitor suitable for exploring the role of MPO in disease models, including cardiovascular inflammation, atherosclerosis, and autoimmune disorders [3]. The compound's favorable selectivity profile reduces the risk of off-target effects in complex biological systems, making it a preferred choice for target validation studies compared to less selective or less potent analogs .

Diversification of Heterocyclic Libraries for Kinase Inhibitor Discovery

The compound's three reactive handles (amino, chloro, bromo) and reducible nitro group enable the rapid synthesis of diverse heterocyclic scaffolds, including azaindoles and pyridopyrimidines, which are privileged structures in kinase inhibitor design [4]. The presence of the 6-bromo group facilitates regioselective functionalization that is not possible with non-brominated analogs, providing access to chemical space that is otherwise difficult to explore. This application is supported by the compound's documented use in the preparation of kinase-targeted agents and its broad utility in medicinal chemistry [4].

Quote Request

Request a Quote for 6-Bromo-4-chloro-3-nitropyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.